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Compound of Interest

Compound Name: Dchaps

Cat. No.: B011064

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, is
a zwitterionic detergent extensively utilized in biochemical and molecular biology research.[1]
Its non-denaturing properties make it an ideal choice for solubilizing membrane proteins while
preserving their native conformation and biological function.[1][2] This characteristic is
particularly advantageous for in-vitro enzyme activity assays involving membrane-associated
enzymes, where maintaining the protein's structural integrity is paramount for accurate
measurements.[1] CHAPS effectively breaks protein-lipid and protein-protein interactions
without significantly altering the secondary and tertiary structures of most proteins.[1]

Physicochemical Properties of CHAPS

CHAPS combines the features of both sulfobetaine-type detergents and bile salts, contributing
to its gentle yet effective solubilizing power.[3][4] Its zwitterionic nature, possessing both a
positive and a negative charge, results in a net neutral charge over a broad pH range, which
minimizes interference with techniques like ion-exchange chromatography.[1]

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration
at which detergent monomers self-assemble into micelles.[4][5] For CHAPS, the CMC is
relatively high, generally reported in the range of 6-10 mM.[1][3][4] This high CMC is beneficial
as it allows for membrane solubilization at concentrations that can be more easily removed by
dialysis if required.[1] The small micellar molecular weight of approximately 6150 Da also
facilitates its removal.[3][6]
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Data Presentation: Physicochemical Properties and
Critical Micelle Concentration of CHAPS

The CMC of CHAPS is influenced by experimental conditions such as temperature, pH, and
ionic strength.[4] An increase in ionic strength has been shown to decrease the CMC.[7]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/pdf/The_Critical_Micelle_Concentration_of_CHAPS_A_Technical_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/8706916/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Significance in

Property Value References
Enzyme Assays
Essential for accurate
Molecular Weight 614.9 g/mol calculation of molar [31[6]
concentrations.
Defines the chemical
Chemical Formula C32H58N207S composition of the [3]
detergent.
) ) Standard physical
White crystalline
Appearance state of the pure [3]
powder
compound.
Minimizes protein
denaturation and
Zwitterionic, non- interference with
Type [1][2]

denaturing

charged-based
separation

techniques.

Critical Micelle Conc.
(CMC)

6-10 mM (0.37% -
0.62% wi/v)

The concentration at
which micelles form to
solubilize proteins; [1][31[4]

solubilization should

occur above the CMC.

6.41 mM (no salt)

Demonstrates the
baseline CMC in the
absence of additional

ions.

[417]

4.10 mM (1.5 M NaCl)

Illustrates the effect of
high ionic strength on

micelle formation.

[417]

Aggregation Number

4-14

Represents the
number of CHAPS

molecules per micelle;

[3]41(6]

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.benchchem.com/pdf/Optimizing_CHAPS_concentration_for_solubilizing_specific_membrane_proteins.pdf
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Using_CHAPS_in_In_Vitro_Enzyme_Activity_Assays.pdf
https://www.apexbt.com/chaps.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Using_CHAPS_in_In_Vitro_Enzyme_Activity_Assays.pdf
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.benchchem.com/pdf/The_Critical_Micelle_Concentration_of_CHAPS_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/The_Critical_Micelle_Concentration_of_CHAPS_A_Technical_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/8706916/
https://www.benchchem.com/pdf/The_Critical_Micelle_Concentration_of_CHAPS_A_Technical_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/8706916/
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.benchchem.com/pdf/The_Critical_Micelle_Concentration_of_CHAPS_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Optimizing_CHAPS_concentration_for_solubilizing_specific_membrane_proteins.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

the small size is often
advantageous.

The small micelle size
is less likely to
Micelle Molecular interfere with
] ~6,150 Da ) [31[6][8]
Weight chromatographic
separation and

facilitates removal.

High water solubility

) allows for the
50 mg/mL in water at

Solubilit reparation of 3
y 0°C prep [3]
concentrated stock
solutions.
Mandatory Visualizations
Result
Cellular Environment Solubilization Process smubsillijzpeedr,n :lc?inv[evgl:zyme

( N\ 1
Cell Membrane with Lysis Addition of Disruption of » " ion_ | -
Embedded Target Enzyme CHAPS Lysis Buffer > on lce g High-Speed Centrifugation

Pellet of Insoluble
Cellular Debris

1

Click to download full resolution via product page

Workflow for Membrane Protein Solubilization using CHAPS.
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General Workflow for a CHAPS-based Enzyme Activity Assay.

Experimental Protocols
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Protocol 1: Extraction of Membrane Proteins using
CHAPS

This protocol provides a general procedure for the solubilization of membrane proteins from
cultured cells for subsequent use in enzyme activity assays.[1]

Materials:

Phosphate-buffered saline (PBS), ice-cold

CHAPS Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.
[1] Note: Protease and phosphatase inhibitors should be added fresh just before use.

Cultured cells expressing the membrane protein of interest

Microcentrifuge

Cell scraper

Procedure:

Wash the cultured cells with ice-cold PBS.[1]

» Aspirate the PBS and add the ice-cold CHAPS Lysis Buffer to the cells.[1]

o Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.[1]

 Incubate the lysate on ice for 30 minutes, with occasional vortexing.[1]

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular
debris.[1]

o Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a
fresh tube.[1]

e The protein extract is now ready for downstream applications, including enzyme activity
assays.
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Protocol 2: General Kinase Activity Assay

This protocol outlines a framework for measuring the activity of a solubilized kinase.

Materials:

Solubilized kinase preparation (from Protocol 1)

Kinase Assay Buffer: 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT, and 0.01-0.1% (w/v)
CHAPS.[1] Note: The optimal CHAPS concentration should be determined empirically.

Kinase substrate (peptide or protein)
ATP
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

Microplate reader

Procedure:

In a microplate well, combine the solubilized kinase, the kinase substrate, and the Kinase
Assay Buffer.

Initiate the kinase reaction by adding ATP.[1]

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a
predetermined duration.[1]

Stop the reaction according to the instructions provided with the detection kit.[1]

Add the detection reagent to quantify the amount of ADP produced, which is directly
proportional to the kinase activity.[1]

Measure the luminescence using a microplate reader.[1]

Protocol 3: General Phosphatase Activity Assay
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This protocol describes a general method for assessing phosphatase activity using a

colorimetric substrate.

Materials:

Solubilized phosphatase preparation (from Protocol 1)

Phosphatase Assay Buffer: 50 mM Tris-HCI pH 8.0, 1 mM MgClz, 0.1 mM ZnClz, and 0.01-
0.1% (w/v) CHAPS.[1] Note: The optimal CHAPS concentration should be determined
empirically.

Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
Stop Solution (e.g., 3 M NaOH)

Spectrophotometer or microplate reader

Procedure:

In a microplate well or cuvette, mix the solubilized phosphatase and the phosphatase
substrate in the Phosphatase Assay Buffer.

Incubate the reaction at the optimal temperature for the phosphatase (e.g., 37°C) for a
specific time.[1]

Stop the reaction by adding the Stop Solution.[1]

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol
produced.[1]

Protocol 4: General Protease Activity Assay

This protocol provides a general method for measuring protease activity using a fluorescently

labeled substrate.

Materials:

Solubilized protease preparation (from Protocol 1)
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Protease Assay Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 5 mM CacClz, and 0.01-0.1%
(w/v) CHAPS.[1] Note: The optimal CHAPS concentration should be determined empirically.

Fluorescently labeled protease substrate (e.g., FITC-casein)

Trichloroacetic acid (TCA)

Fluorometer

Procedure:

Combine the solubilized protease and the fluorescently labeled casein substrate in the
Protease Assay Buffer.[1]

Incubate the mixture at the optimal temperature for the protease for a defined period.

Stop the reaction by adding TCA to precipitate the undigested substrate.

Centrifuge the mixture to pellet the precipitate.

Measure the fluorescence of the supernatant, which contains the smaller, fluorescently
labeled peptides generated by protease activity.

Optimization and Considerations

CHAPS Concentration: The optimal CHAPS concentration is enzyme-dependent and should
be determined empirically. A good starting point is to test a range from 0.1% to 2% (w/v).[6]
High concentrations of CHAPS can be inhibitory to some enzymes.[9]

Buffer Composition: The pH, ionic strength, and presence of cofactors in the assay buffer
can significantly impact enzyme activity and should be optimized for each specific enzyme.

Enzyme Stability: The stability of the solubilized enzyme in the CHAPS-containing buffer
should be assessed over the time course of the assay.[10] Additives such as glycerol (10-
20%) may help to stabilize the enzyme.[6]

Controls: Appropriate controls, such as no-enzyme and no-substrate reactions, are essential
for accurate data interpretation.[10]
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By following these application notes and protocols, researchers, scientists, and drug
development professionals can effectively utilize CHAPS to facilitate robust and reliable activity
assays for a wide range of membrane-bound enzymes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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